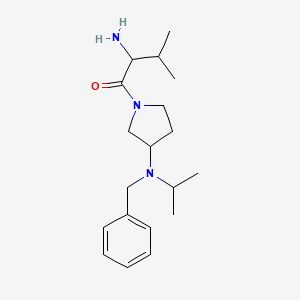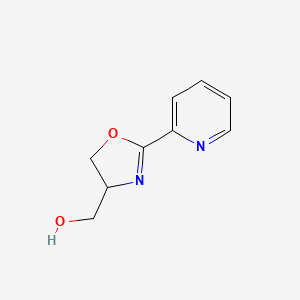
1H-Benzimidazole-2-methanamine, N-4-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities
Métodos De Preparación
The synthesis of 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles. Common reagents include bromine, chlorine, and various alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects.
Comparación Con Compuestos Similares
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazole-2-carboxylic acid
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the pyridine ring in 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- makes it unique and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C13H12N4 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-12-11(3-1)16-13(17-12)9-15-10-5-7-14-8-6-10/h1-8H,9H2,(H,14,15)(H,16,17) |
Clave InChI |
JACFWUYASCKTOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CNC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)





![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)

![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)


